methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate
Description
Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate is a methyl ester characterized by a propanoate backbone substituted with a methoxyimino group (E-configuration) at position 3 and a phenylformamido group at position 2. The compound’s structure confers unique steric and electronic properties, making it a candidate for applications in agrochemical or pharmaceutical intermediates. The E-configuration of the methoxyimino group enhances stability compared to its Z-isomer, while the phenylformamido moiety may participate in hydrogen bonding, influencing biological activity or synthetic reactivity .
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-methoxyiminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-17-12(16)10(8-13-18-2)14-11(15)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,14,15)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFWCCGFYSAOHC-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOC)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OC)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxyimino derivative with a phenylformamido compound, followed by esterification to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs sharing key functional groups (methoxyimino, ester, aryl substituents):
Key Observations :
- Methoxyimino Group: Present in all except compound 3e. The E/Z configuration (e.g., 1y vs. 1z) affects stability and reactivity, with E-isomers generally more stable .
Biological Activity
Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 318284-57-0
The structure includes a methoxyimino group and a phenylformamido moiety, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis starts from methyl 2-azido-2-benzamidoacetate and methyl 2-amino-3-(1H-indol-3-yl)propanoate.
- Reaction Conditions : The reaction is conducted in acetone with diisopropylethylamine as a base, allowing for an N-alkylation process.
- Characterization : The final product is characterized using various techniques, including NMR spectroscopy and mass spectrometry.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings indicate varying levels of activity:
- Tested Bacteria :
- Gram-positive : Bacillus subtilis, Staphylococcus aureus
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica
Results Summary
The minimum inhibitory concentration (MIC) values were determined using a modified resazurin microtiter plate assay. The results are summarized in the table below:
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Bacillus subtilis | 2.5 | 8 |
| Staphylococcus aureus | 5 | 9 |
| Escherichia coli | 10 | 7 |
| Pseudomonas aeruginosa | 10 | 7 |
| Salmonella enterica | 5 | 8 |
The compound exhibited higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains, suggesting that the structural components may enhance affinity or interaction with the former.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study reported that this compound demonstrated bactericidal effects comparable to standard antibiotics like Chloramphenicol against various bacterial strains . -
Mechanism of Action :
Preliminary investigations suggest that the compound may disrupt bacterial cell wall synthesis or function through inhibition of specific enzymatic pathways, although detailed mechanistic studies are still ongoing. -
Pharmacological Potential :
Further research is warranted to explore the pharmacokinetics and potential therapeutic applications of this compound in treating bacterial infections, particularly in drug-resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
